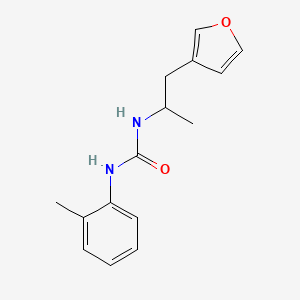

1-(1-(Furan-3-yl)propan-2-yl)-3-(o-tolyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-(Furan-3-yl)propan-2-yl)-3-(o-tolyl)urea is an organic compound that features a furan ring, a propyl chain, and a tolyl group connected through a urea linkage

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Furan-3-yl)propan-2-yl)-3-(o-tolyl)urea typically involves the reaction of 1-(furan-3-yl)propan-2-amine with o-tolyl isocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1-(Furan-3-yl)propan-2-yl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The urea linkage can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Aplicaciones Científicas De Investigación

1-(1-(Furan-3-yl)propan-2-yl)-3-(o-tolyl)urea has several scientific research applications, including:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Material Science: Possible applications in the development of organic semiconductors or polymers.

Biological Studies: Investigation of its biological activity and potential as a bioactive molecule.

Industrial Applications: Use as an intermediate in the synthesis of more complex organic compounds.

Mecanismo De Acción

The mechanism of action of 1-(1-(Furan-3-yl)propan-2-yl)-3-(o-tolyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and urea linkage can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

1-(Furan-3-yl)propan-2-yl)-3-phenylurea: Similar structure but with a phenyl group instead of an o-tolyl group.

1-(Furan-3-yl)propan-2-yl)-3-(m-tolyl)urea: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

1-(Furan-3-yl)propan-2-yl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

Uniqueness: 1-(1-(Furan-3-yl)propan-2-yl)-3-(o-tolyl)urea is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The ortho position of the tolyl group may result in steric hindrance, affecting the compound’s interaction with other molecules.

Actividad Biológica

1-(1-(Furan-3-yl)propan-2-yl)-3-(o-tolyl)urea is an organic compound notable for its unique structural features, including a furan ring and a tolyl group linked through a urea functional group. These characteristics suggest potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Furan Ring: Contributes to electron-rich properties.

- Tolyl Group: Enhances lipophilicity, affecting pharmacokinetics.

Synthesis

The synthesis typically involves the reaction of furan derivatives with o-tolyl isocyanate under controlled conditions. Common solvents include dichloromethane or tetrahydrofuran, with reaction temperatures optimized for yield and purity .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Notably, derivatives similar to this compound have shown significant antiproliferative effects against various cancer cell lines.

The most promising derivatives demonstrated selective cytotoxicity towards cancer cells over normal cells, indicating a favorable therapeutic index.

The mechanism by which this compound exerts its biological effects involves interactions with biological macromolecules. The furan ring and urea moiety facilitate hydrogen bonding, influencing enzyme activity and cellular pathways. For instance, molecular docking studies suggest that the compound interacts with key residues in cyclin-dependent kinases (CDKs), crucial for cell cycle regulation .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies indicate potential antimicrobial activity. The compound's structural features may enhance its interaction with bacterial membranes or enzymes, although specific data on its efficacy against particular pathogens remain limited.

Case Studies

A case study involving the evaluation of related urea derivatives showed that modifications to the urea structure can significantly impact biological activity. For instance, compounds with longer aliphatic chains exhibited improved antiproliferative effects compared to their shorter counterparts .

Propiedades

IUPAC Name |

1-[1-(furan-3-yl)propan-2-yl]-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-11-5-3-4-6-14(11)17-15(18)16-12(2)9-13-7-8-19-10-13/h3-8,10,12H,9H2,1-2H3,(H2,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADZLIWGVGSQKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC(C)CC2=COC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.